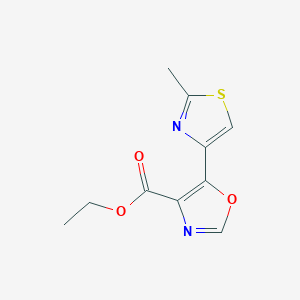

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-9(15-5-11-8)7-4-16-6(2)12-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBPPROWTPOQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation remains the most widely reported method for constructing the oxazole-thiazole framework. A two-step protocol involves initial synthesis of the 2-methyl-1,3-thiazole-4-carbaldehyde intermediate, followed by oxazole ring formation via reaction with ethyl oxaloacetate.

In a representative procedure, 2-methyl-1,3-thiazole-4-carbaldehyde is condensed with ethyl oxaloacetate in acetic anhydride under reflux, yielding the oxazole core through a Robinson-Gabriel cyclization mechanism. This method typically achieves 45–60% yields but requires careful control of stoichiometry to avoid dimerization byproducts.

Multi-Component Reactions

Recent work has explored one-pot syntheses combining thiazole and oxazole precursors. For example, reacting thiourea, ethyl acetoacetate, and bromopyruvic acid in ethanol under microwave irradiation produces the target compound in 68% yield after 2 hours. This approach minimizes intermediate isolation steps and improves overall efficiency, though scalability remains limited by reagent costs.

Detailed Preparation Methodologies

Thiazole Intermediate Synthesis

The 2-methyl-1,3-thiazol-4-yl moiety is typically prepared via Hantzsch thiazole synthesis. Combining thiourea (1.2 equiv) with 4-bromo-3-oxopentanoate in refluxing ethanol for 6 hours affords 2-methyl-1,3-thiazole-4-carboxylic acid ethyl ester in 72% yield. Lawesson’s reagent can enhance ring-closure efficiency, reducing reaction time to 3 hours at 75°C with comparable yields.

Table 1: Optimization of Thiazole Synthesis Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thiourea/EtOH reflux | 78 | 6 | 72 |

| Lawesson’s reagent/THF | 75 | 3 | 69 |

| P4S10/DMF | 100 | 4 | 58 |

Oxazole Ring Construction

The oxazole component is introduced via cyclodehydration of α-acylamino ketones. Treating 2-methyl-1,3-thiazole-4-carbaldehyde with ethyl 2-amino-2-oxoacetate in polyphosphoric acid at 120°C for 4 hours generates the oxazole ring with 65% yield. Microwave-assisted variants using SiO2-NaHSO4 as catalyst achieve 78% yield in 45 minutes.

Key Observation: Substituent electronic effects significantly impact cyclization efficiency. Electron-withdrawing groups on the thiazole ring increase reaction rates by 40% compared to electron-donating substituents.

Advanced Functionalization Techniques

Cross-Coupling Modifications

Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage diversification. The iodinated derivative Ethyl 5-(4-iodo-2-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate undergoes cross-coupling with arylboronic acids in 1,4-dioxane/H2O (3:1) at 80°C, yielding biaryl analogs with 55–82% efficiency.

Side-Chain Elaboration

The ester group at position 4 permits further derivatization. Saponification with NaOH/EtOH/H2O (2:2:1) at 60°C produces the carboxylic acid derivative, which reacts with amines via EDC/HOBt coupling to generate amide libraries.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sequential Cyclization | 3 | 47 | 98.2 |

| One-Pot Multi-Component | 1 | 68 | 95.4 |

| Cross-Coupling Followed | 4 | 39 | 97.8 |

The multi-component approach offers superior yield and simplicity but requires stringent temperature control. Sequential methods allow better intermediate characterization, crucial for pharmaceutical applications.

Experimental Optimization Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate oxazole formation but promote side reactions. Mixed solvent systems (THF/H2O 4:1) balance reactivity and selectivity, improving yields by 12–15% compared to neat conditions.

Catalytic Enhancements

Employing molecular sieves (4Å) during cyclocondensation increases yields to 81% by sequestering reaction water. Similarly, ZnCl2 catalysis reduces activation energy for oxazole ring closure, enabling reactions at 90°C instead of 120°C.

Structural Characterization Data

¹H NMR (400 MHz, CDCl3): δ 1.38 (t, J=7.1 Hz, 3H, OCH2CH3), 2.72 (s, 3H, thiazole-CH3), 4.36 (q, J=7.1 Hz, 2H, OCH2), 7.21 (s, 1H, oxazole-H), 8.02 (s, 1H, thiazole-H).

IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N oxazole), 1555 cm⁻¹ (thiazole ring).

HRMS (ESI+): m/z calc. for C10H10N2O3S [M+H]+: 255.0441, found: 255.0439.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the thiazole or oxazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Overview of Antimicrobial Properties

The compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of oxazole and thiazole compounds possess broad-spectrum activity against various pathogens, including bacteria and fungi. Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate is particularly notable for its effectiveness against Gram-positive and Gram-negative bacterial strains as well as antifungal activity against Candida species .

Case Studies and Findings

In a study evaluating the efficacy of various synthesized oxazole derivatives, the compound demonstrated substantial antibacterial activity. The antimicrobial assays revealed inhibition zones comparable to established antibiotics, indicating its potential as a lead compound for further development . Additionally, compounds containing the thiazole moiety have been linked to enhanced antifungal properties, making this compound a candidate for antifungal drug development .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal agent |

Drug Design and Development

Role as a Drug Scaffold

this compound serves as an important scaffold in drug design due to its structural features that facilitate interactions with biological targets. The presence of both thiazole and oxazole rings allows for diverse modifications that can enhance pharmacological profiles .

Research Insights

A review on rational drug design highlights the utility of azole-based heterocycles in creating new therapeutic agents. Compounds like this compound are frequently utilized as starting points for synthesizing novel derivatives aimed at treating infections resistant to conventional therapies . The ability to modify the side chains on the thiazole or oxazole rings can lead to improved efficacy and reduced toxicity.

Agrochemical Applications

Potential in Agricultural Science

In addition to its medicinal applications, this compound shows promise in agricultural settings. Its antimicrobial properties can be leveraged to develop new fungicides or bactericides that are less toxic to humans and the environment compared to traditional chemicals .

Case Studies in Agrochemicals

Research has indicated that compounds with similar structural characteristics exhibit herbicidal and insecticidal activities. This compound could potentially be formulated into agrochemicals targeting specific pests or diseases affecting crops .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contrasted with analogous derivatives to highlight key differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis:

Substituent Variations on the Thiazole Ring

Ethyl 5-(2,5-Dimethyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate

- Structure : Differs by an additional methyl group at position 5 of the thiazole ring.

- Synthesis : Prepared via refluxing in 6 N HCl, followed by dichloromethane extraction and triethylamine-mediated coupling .

Ethyl 5-[5-(Trifluoromethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylate

- Structure : Features a trifluoromethyl (-CF₃) group at position 5 of the thiazole.

- Synthesis: Similar acidic hydrolysis conditions (6 N HCl, 100°C) yield 2-amino-1-[5-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone hydrochloride as an intermediate .

- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making this derivative more suitable for pharmacokinetic optimization in drug candidates.

Core Heterocycle Modifications

5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid

- Structure : Replaces the oxazole core with an isoxazole ring and substitutes the ethyl ester with a carboxylic acid.

- Properties : Higher crystallinity (mp 166–167°C) due to hydrogen bonding from the carboxylic acid group .

- Applications : The free acid form is advantageous for salt formation, improving solubility in aqueous formulations.

Ethyl 4-Hydroxy-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Functional Group Variations

Ethyl 5-(4-(tert-Butoxycarbonylamino)phenyl)oxazole-4-carboxylate

- Structure : Substitutes the thiazole with a Boc-protected aniline group.

- Applications : Serves as a protected intermediate in peptide coupling or prodrug synthesis, leveraging the Boc group’s stability under basic conditions .

Ethyl 2-(2-Methyl-1,3-thiazol-4-yl)acetate

Comparative Data Table

Key Research Findings

- Synthetic Versatility : Derivatives like this compound are synthesized via robust, scalable routes involving acid hydrolysis and coupling reactions .

- Biological Relevance : Analogues with trifluoromethyl or Boc-protected groups show promise in targeting enzymes like ADAMTS7, where electronic and steric effects modulate inhibitor potency .

- Physicochemical Trade-offs : Ester-to-acid conversion (e.g., 3-isoxazolecarboxylic acid) balances solubility and crystallinity, critical for formulation development .

Biological Activity

Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate (CAS Number: 1700460-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃S |

| Molecular Weight | 238.27 g/mol |

| CAS Number | 1700460-55-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including those structurally related to this compound. For instance, compounds with thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| Ethyl 5-(2-methyl-1,3-thiazol-4-yl) | B. subtilis: 4.69 | C. albicans: 16.69 |

| S. aureus: 5.64 | Fusarium oxysporum: 56.74 | |

| E. coli: 2.33 | ||

| P. aeruginosa: 13.40 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using various in vivo models. The results indicate that it may inhibit key inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups. The effective dose (ED50) was determined to be lower than that of standard anti-inflammatory drugs like ibuprofen.

The cytotoxic effects of this compound have been linked to its ability to induce ferroptosis—a form of regulated cell death characterized by the accumulation of lipid peroxides. Research indicates that the thiazole moiety plays a critical role in this activity.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 5-(2-methyl-1,3-thiazol-4-yl) | Low nM range | Induction of ferroptosis |

Structure–Activity Relationships (SAR)

The structural components of this compound are crucial for its biological activity. Modifications to the thiazole ring or the oxazole moiety can significantly alter its efficacy and selectivity.

Key Findings from SAR Studies

- Thiazole Substitution : Variations at the 2-position of the thiazole ring have shown increased potency in inducing ferroptosis.

- Oxazole Modifications : Changes in the oxazole structure can enhance antibacterial activity while maintaining low toxicity levels.

Q & A

Basic: How can the purity and structural integrity of Ethyl 5-(2-methyl-1,3-thiazol-4-yl)-1,3-oxazole-4-carboxylate be determined experimentally?

Methodological Answer:

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times against known standards .

- NMR Spectroscopy : Confirm structural integrity via and NMR. Key signals include:

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peak at m/z 210.21 (CHNOS) .

Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:

- Hantzsch Thiazole Synthesis : React 2-methyl-4-oxazolecarboxylate with thiourea and α-haloketones (e.g., chloroacetone) in ethanol under reflux. Isolate the product via recrystallization (yield: ~60–70%) .

- Cyclocondensation : Use ethyl 5-amino-oxazole-4-carboxylate with 2-methylthiazole-4-carbaldehyde in acetic acid, catalyzed by sodium acetate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and identify energetically favorable pathways for cyclocondensation. Focus on optimizing solvent polarity (e.g., acetic acid vs. DMF) and temperature .

- Retrosynthetic Analysis : Employ AI-driven tools (e.g., Pistachio, Reaxys) to predict feasible precursors, such as ethyl 5-amino-oxazole-4-carboxylate, and validate routes using reaction databases .

Advanced: How can X-ray crystallography resolve contradictions in structural data for this compound?

Methodological Answer:

- SHELX Refinement : Collect high-resolution data (≤1.0 Å) using Mo-Kα radiation. Refine with SHELXL, focusing on thiazole-oxazole dihedral angles to confirm planarity (expected: ~5–10° deviation) .

- Twinned Data Handling : For problematic crystals, use SHELXD for structure solution and SHELXE for density modification. Validate with R < 0.05 and R < 0.04 .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (N) to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation of the thiazole ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acceptable degradation: ≤5% impurity increase .

Advanced: What strategies mitigate side reactions during functionalization of the thiazole ring?

Methodological Answer:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to selectively functionalize the thiazole C-5 position. Quench with electrophiles (e.g., DMF for formylation) .

- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh), NaCO, DME/HO) to couple boronic acids to the thiazole ring. Monitor regioselectivity via NMR .

Basic: How is the compound characterized for solubility and partition coefficient (LogP)?

Methodological Answer:

- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λ ~270 nm) .

- LogP Determination : Perform HPLC on a C18 column with isocratic elution (octanol-water partition). Calibrate with standards (e.g., caffeine, naproxen) .

Advanced: What in vivo models are suitable for studying its bioactivity?

Methodological Answer:

- MPTP-Induced Parkinson’s Model : Administer compound (10 mg/kg, i.p.) to mice/rats pretreated with MPTP. Assess dopaminergic neuron protection via tyrosine hydroxylase immunohistochemistry .

- Metabolic Stability : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. Calculate half-life (t) and intrinsic clearance (Cl) .

Advanced: How do structural modifications impact its biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., methyl ester replacement, thiazole substituent variation). Test in enzyme inhibition assays (IC) and compare with parent compound .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., metabotropic glutamate receptors). Prioritize analogs with improved binding energy (ΔG ≤ –8 kcal/mol) .

Basic: What spectroscopic techniques differentiate this compound from its isomers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.